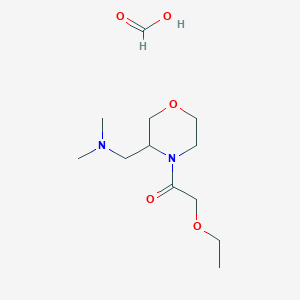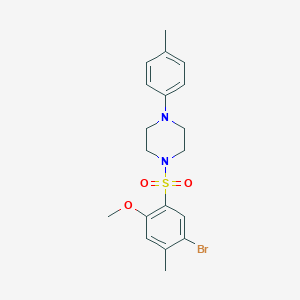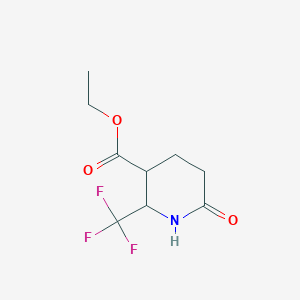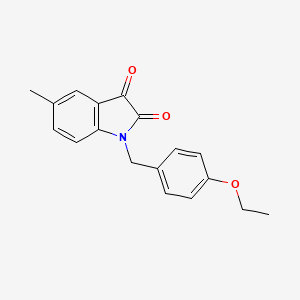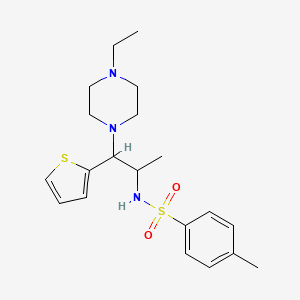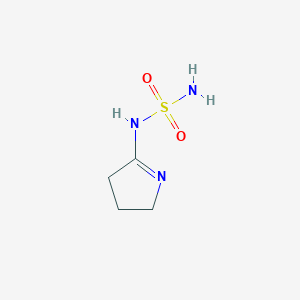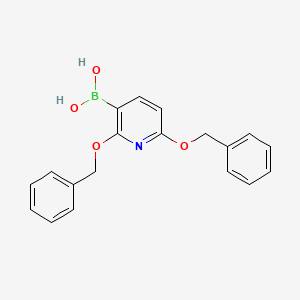
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid, also known as BBP, is a boronic acid derivative. It has a molecular weight of 335.17 . The IUPAC name for this compound is 2,6-bis(benzyloxy)-3-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The molecular formula of 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is C19H18BNO4 . The InChI code for this compound is 1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 .Chemical Reactions Analysis
While the specific chemical reactions involving 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid are not provided in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere and under -20°C .Scientific Research Applications
Lanthanide-based Coordination Polymers
Lanthanide-based coordination polymers synthesized from derivatives of 3,5-dihydroxy benzoates, similar in structure modification to "2,6-Bis(benzyloxy)pyridin-3-ylboronic acid," show significant promise in photophysical properties. These compounds, featuring aromatic carboxylic acids, have been leveraged for their luminescence efficiencies, especially in solid-state applications, showcasing their potential in light-harvesting and luminescent materials (Sivakumar et al., 2011).
Conducting Polymers from Electropolymerization
Research on conducting polymers from low oxidation potential monomers based on pyrrole, similar to the pyridine derivatives, outlines a pathway to synthesize materials with stable electrically conducting forms. These materials, due to their low oxidation potentials, exhibit significant stability, making them suitable for applications in conducting polymers and potentially for electronic devices (Sotzing et al., 1996).
Heteroatomic Conjugated Polymers for Luminescence
In the realm of heteroatomic conjugated polymers, the protonation and subsequent intramolecular hydrogen bonding have been explored to tune chain structure and luminescence. This technique, applicable to pyridine-based polymers, offers a novel mechanism for adjusting the absorption and emission profiles, suggesting potential applications in optoelectronic devices (Monkman et al., 2002).
Novel Polyimides with Pyridine Moieties
The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers has been studied for their inherent viscosities, solubility, thermal stability, and mechanical properties. These findings indicate that pyridine-based polyimides could serve as materials with excellent thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).
Selective Extraction of Americium(III)
Research into hydrophobic, tridentate nitrogen heterocyclic reagents similar to "2,6-Bis(benzyloxy)pyridin-3-ylboronic acid" has shown enhanced separations of americium(III) from europium(III) in nitric acid. These studies suggest potential applications in selective metal extraction and purification processes, highlighting the compound's role in advanced separation technologies (Hudson et al., 2006).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins and enzymes, particularly those containing a serine or threonine residue . This interaction can inhibit the function of the target protein or enzyme, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction, to create carbon-carbon bonds . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (dmso) and chloroform but insoluble in water . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2,6-Bis(benzyloxy)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments and less so in aqueous environments . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFPLDOCKBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)
![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)
![2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)
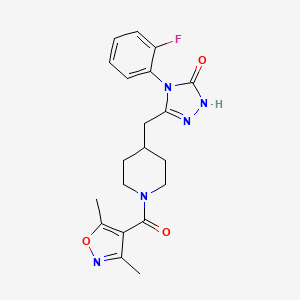
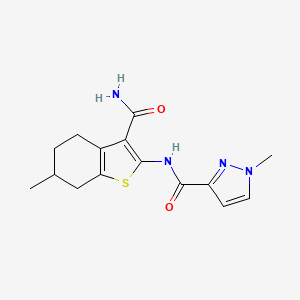
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
